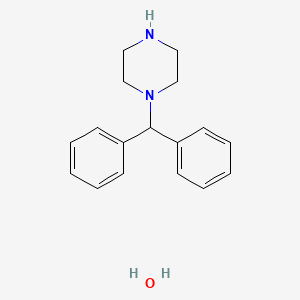
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide
描述
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide is a chemical compound with the molecular formula C9H9ClF3N3O . It has an average mass of 267.635 Da and a mono-isotopic mass of 267.038635 Da . This compound is used in scientific research due to its unique properties, making it a valuable tool for various applications, including drug development and understanding biological processes.
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom . For a detailed structural analysis, it’s recommended to use software tools that can visualize the 3D structure of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and physical state . Detailed information about its melting point, boiling point, density, and other properties may be available from chemical suppliers or databases .科学研究应用
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of PARP, which is involved in DNA repair mechanisms. The inhibition of PARP by this compound leads to the accumulation of DNA damage, which can be exploited in cancer therapy. This compound has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
作用机制
The mechanism of action of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide is based on its ability to inhibit the enzyme PARP. PARP is involved in the repair of DNA damage, which occurs naturally or as a result of exposure to genotoxic agents such as radiation and chemotherapy. Inhibition of PARP by this compound leads to the accumulation of DNA damage, which can cause cell death. This mechanism has been exploited in cancer therapy, where PARP inhibitors such as this compound are used to sensitize cancer cells to chemotherapy and radiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit PARP activity in vitro and in vivo. This compound has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. This compound has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development.
实验室实验的优点和局限性
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has several advantages for lab experiments. It is a potent inhibitor of PARP, which makes it a useful tool for studying DNA repair mechanisms. This compound has also been shown to have anti-inflammatory properties, which make it a useful tool for studying inflammatory diseases. However, this compound has some limitations for lab experiments. It is a synthetic compound, which makes it difficult to obtain in large quantities. This compound is also relatively expensive, which limits its use in some experiments.
未来方向
There are several future directions for research on 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide. One direction is to investigate its potential applications in cancer therapy. This compound has been shown to sensitize cancer cells to chemotherapy and radiation, which makes it a promising candidate for further development. Another direction is to investigate its potential applications in inflammatory diseases. This compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. Finally, further research is needed to optimize the synthesis of this compound and to develop more efficient methods for its production.
属性
IUPAC Name |
6-chloro-2-(dimethylamino)-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c1-16(2)8-6(7(14)17)4(9(11,12)13)3-5(10)15-8/h3H,1-2H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWPLPRPNJHALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=N1)Cl)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



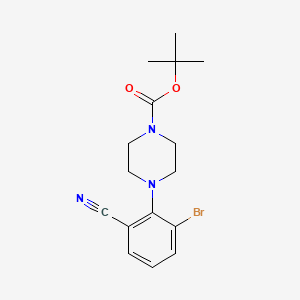

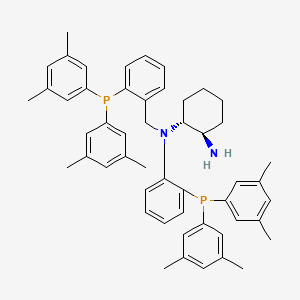
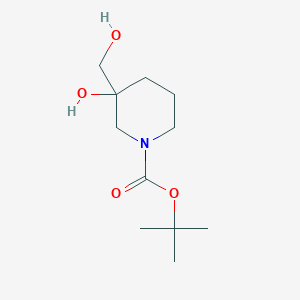

![2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol](/img/structure/B1443759.png)
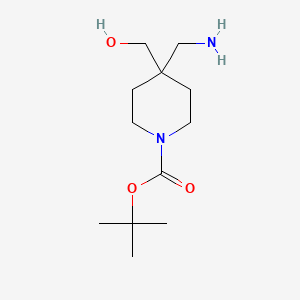
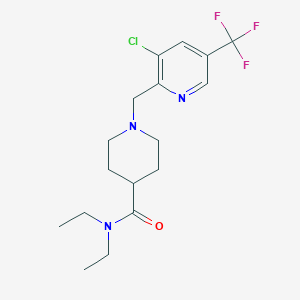
![[6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1443764.png)
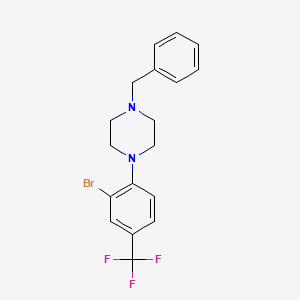


![1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1443770.png)
